

An In-depth Technical Guide to Fosmanogepix: Structure, Properties, and Mechanism

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Compound of Interest

Compound Name: Fosmanogepix

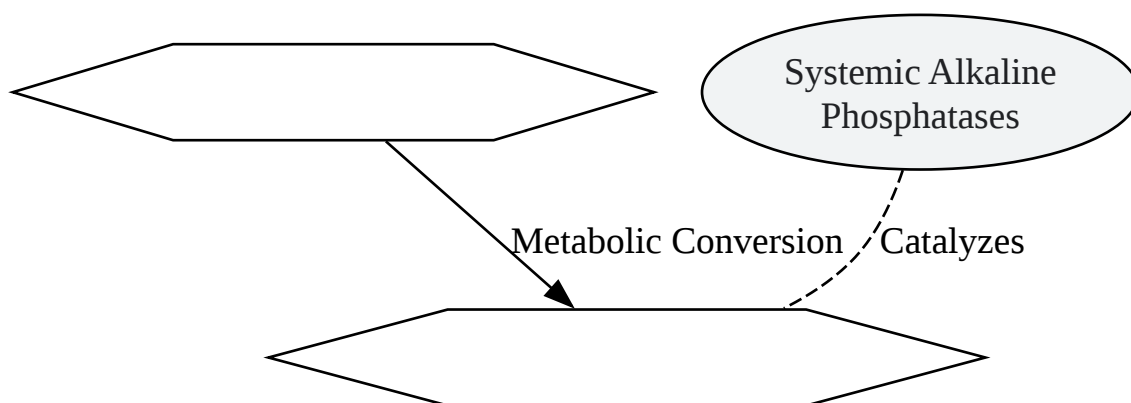
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Fosmanogepix is a first-in-class antifungal agent under investigation for the treatment of invasive fungal infections, including those caused by *Candida*, *Aspergillus*, and other rare molds.[1][2] As a novel N-phosphonooxymethyl prodrug, it addresses a critical need for new therapeutic options, particularly against drug-resistant fungal strains.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

Chemical Structure and Properties

Fosmanogepix (also known as APX001) is systematically converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[4][5] This conversion is rapid and complete, leading to the bioavailability of the active compound that targets the fungal cell.[6][7]



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Table 1: Chemical Identifiers for **Fosmanogepix**

Identifier	Value
IUPAC Name	[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate[8]
CAS Number	2091769-17-2[8][9]
Molecular Formula	C ₂₂ H ₂₁ N ₄ O ₆ P[8][10]
SMILES	<chem>C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NO C(=C3)C4=C(--INVALID-LINK--COP(=O)(O) [O-])N[8]</chem>
InChIKey	JQONJQKKVAHONF-UHFFFAOYSA-N[8][11]

| Synonyms | APX001, E1211[8][10] |

Table 2: Physicochemical Properties of **Fosmanogepix**

Property	Value	Source
Molecular Weight	468.4 g/mol	[8][11]
Appearance	White to yellow solid	[10]
Solubility	DMSO: 5.0 mg/mL (with pH adjustment and sonication)	[6][12]
Water Solubility (Predicted)	0.0209 mg/mL	[13]
logP (Predicted)	1.13	[13]
pKa (Strongest Acidic, Predicted)	0.44	[13]

| pKa (Strongest Basic, Predicted) | 3.87 [[13]] |

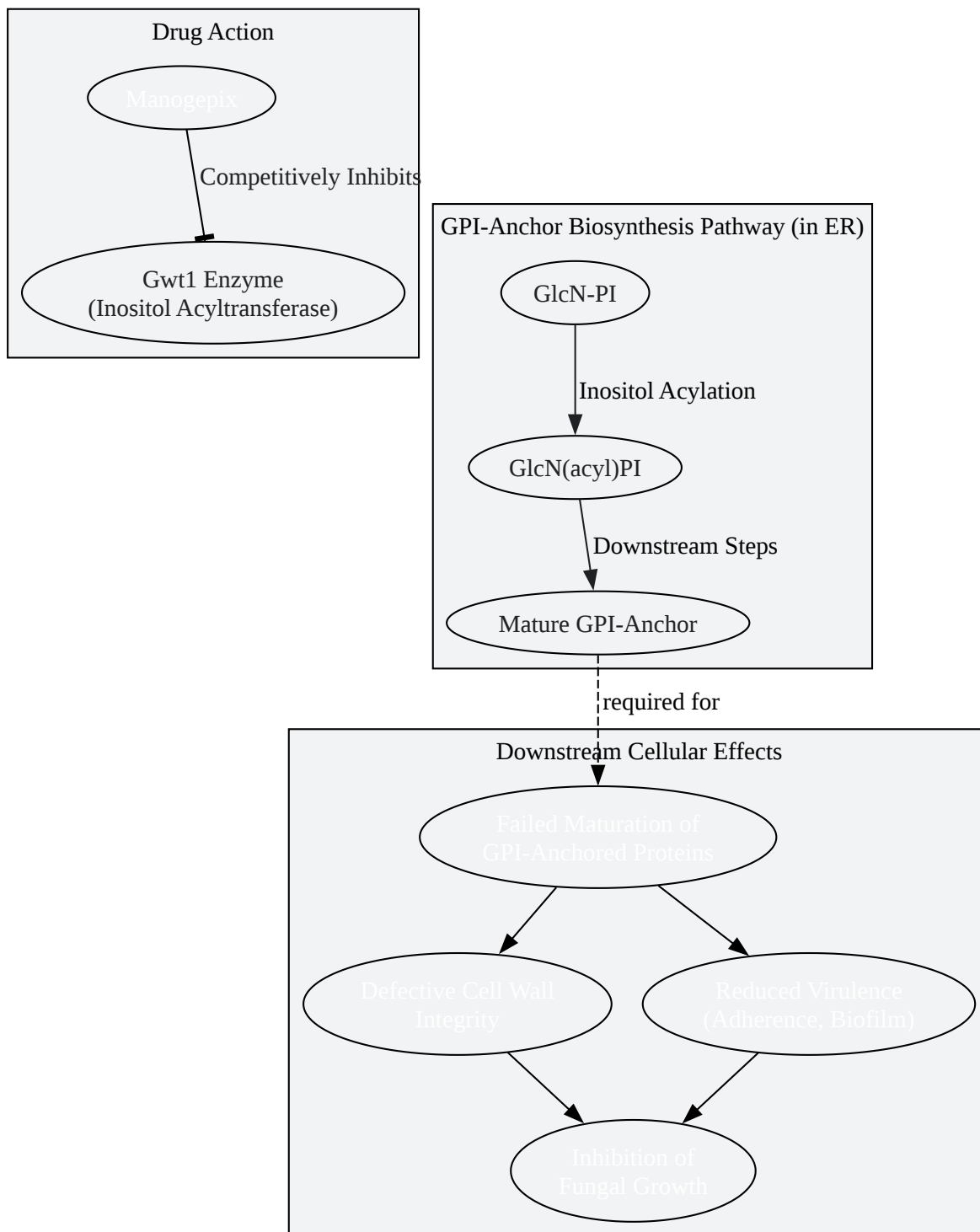
Mechanism of Action: Inhibition of Gwt1

The antifungal activity of **fosmanogepix** is mediated by its active form, manogepix, which introduces a novel mechanism of action by selectively inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[\[4\]](#)[\[14\]](#) This enzyme is a highly conserved inositol acylase that catalyzes a critical early step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway within the endoplasmic reticulum.[\[3\]](#)[\[15\]](#)

The inhibition of Gwt1 by manogepix is competitive, with the drug occupying the hydrophobic binding cavity for the enzyme's natural substrate, palmitoyl-CoA.[\[16\]](#) This action prevents the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a key step for the maturation of GPI anchors.[\[15\]](#) GPI anchors are essential for trafficking and anchoring a wide variety of mannoproteins to the fungal cell wall and membrane.[\[3\]](#)

The disruption of this pathway has several downstream consequences:

- **Compromised Cell Wall Integrity:** The absence of properly anchored mannoproteins weakens the fungal cell wall, making the cell susceptible to osmotic stress and lysis.[\[5\]](#)[\[14\]](#)
- **Inhibition of Virulence Factors:** Manogepix has been shown to inhibit key virulence factors in fungi, including adherence, germ tube formation, and biofilm formation.[\[2\]](#)[\[8\]](#)
- **Broad-Spectrum Activity:** Because the Gwt1 enzyme is highly conserved across many fungal species, its inhibition provides manogepix with a broad spectrum of activity, including against pathogens resistant to other antifungal classes like azoles and echinocandins.[\[1\]](#)[\[2\]](#) Importantly, manogepix does not inhibit the closest human homolog, PIGW, ensuring high selectivity for the fungal target.[\[17\]](#)[\[18\]](#)



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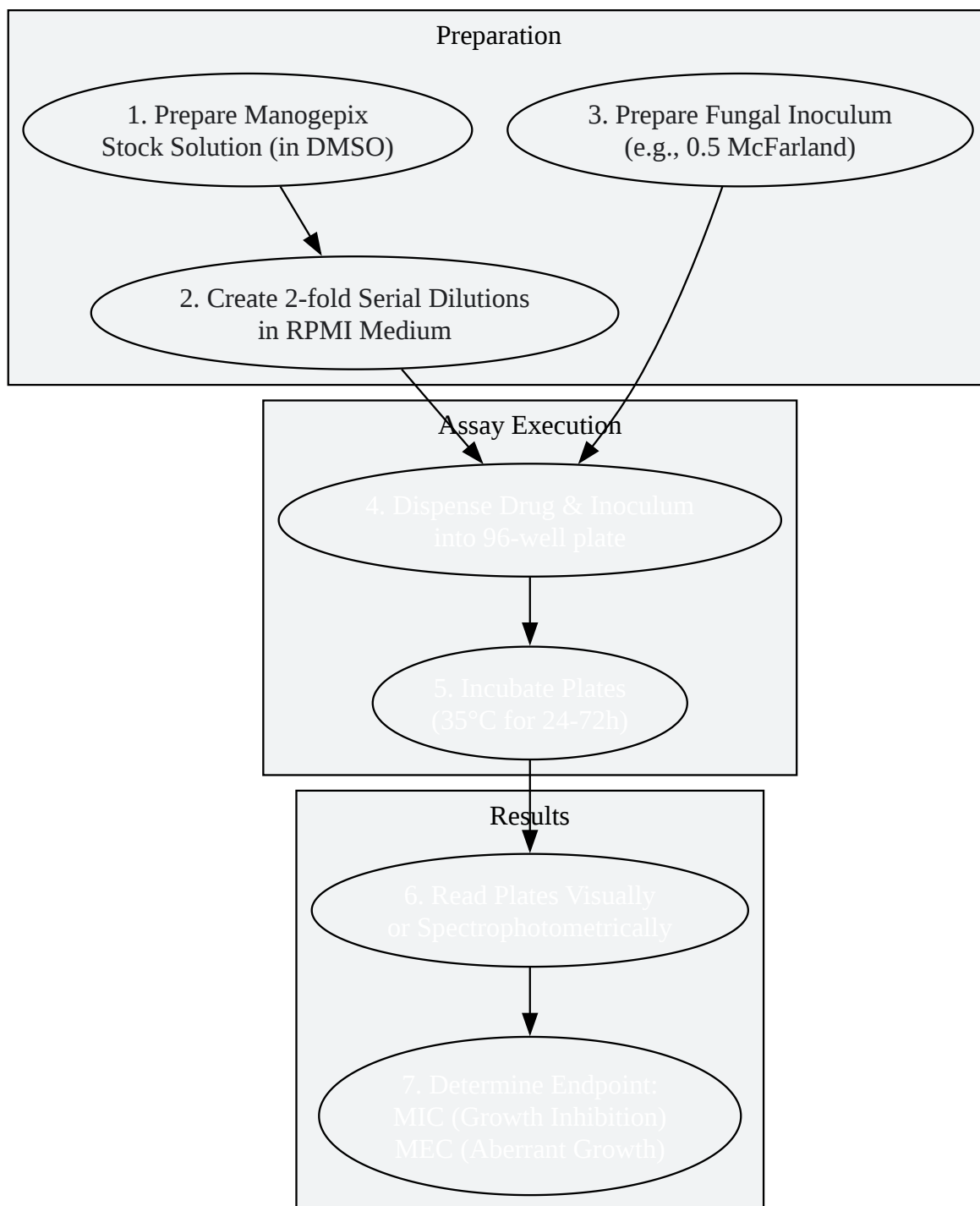
Experimental Protocols

Standardized methods are crucial for evaluating the in vitro activity of antifungal agents. For manogepix, broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines are commonly employed.[\[19\]](#)[\[20\]](#)[\[21\]](#)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for molds. The active moiety, manogepix, is used for all in vitro testing.[\[22\]](#)

- Preparation of Manogepix Solutions:
 - Stock Solution: Prepare a stock solution of manogepix analytical powder in 100% dimethyl sulfoxide (DMSO).[\[20\]](#)[\[22\]](#)
 - Working Solutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS, without sodium bicarbonate) to create working solutions at 2x the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[\[19\]](#)[\[22\]](#)
- Inoculum Preparation:
 - Yeasts (*Candida* spp.): Culture the isolate on appropriate agar. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of $0.5\text{--}2.5 \times 10^3$ CFU/mL.[\[22\]](#)
 - Molds (*Aspergillus* spp.): Grow the isolate on potato dextrose agar for 5-7 days to encourage sporulation. Harvest conidia using sterile saline with a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a final concentration of $0.4\text{--}5 \times 10^4$ CFU/mL.[\[19\]](#)[\[22\]](#)
- Assay Procedure:
 - Dispense 100 μL of the 2x manogepix working solutions into the wells of a 96-well microtiter plate.[\[19\]](#)

- Include growth control (drug-free medium + inoculum) and sterility control (drug-free medium only) wells.[\[19\]](#)
- Add 100 μ L of the adjusted fungal inoculum to each well (except the sterility control).[\[19\]](#)
- Seal the plates and incubate at 35°C. Incubation times vary by organism: 24 hours for *Candida*, 48 hours for *Aspergillus*, and up to 72 hours for *Scedosporium*.[\[22\]](#)
- Reading and Interpretation:
 - MIC (for yeasts): Read visually or with a spectrophotometer. The MIC is the lowest drug concentration that causes a significant diminution of growth (typically $\geq 50\%$) compared to the growth control.[\[20\]](#)
 - MEC (for molds): Read visually using a magnifying mirror or microscope. The MEC is the lowest drug concentration at which aberrant, small, and rounded hyphal forms are observed, as opposed to the normal filamentous growth seen in the control well.[\[20\]](#)[\[21\]](#)



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In vivo studies are essential to confirm the therapeutic potential of **fosmanogepix**. Efficacy has been demonstrated in various murine and rabbit models of disseminated and pulmonary fungal infections.[3][23][24]

A typical experimental design involves:

- Immunosuppression: Animals (e.g., mice) are often rendered neutropenic or otherwise immunocompromised to establish a robust infection.[3]
- Infection: Animals are infected intravenously (for disseminated disease) or intranasally (for pulmonary disease) with a standardized inoculum of the fungal pathogen (e.g., *C. albicans*, *A. fumigatus*).[3][25]
- Treatment: **Fosmanogepix** is administered (e.g., orally or intravenously) at various dosages, starting hours or days after infection.[25]
- Endpoint Evaluation: Efficacy is assessed based on endpoints such as survival rates, reduction in fungal burden (CFU) in target organs (e.g., kidneys, liver, lungs), and histopathological analysis.[3][25] These studies have consistently shown that **fosmanogepix** significantly improves survival and reduces fungal load compared to placebo controls.[3][25]

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